2-Fluoro-2-(m-tolyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWGNMRDAKJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2 Fluoro 2 M Tolyl Propan 1 Amine Formation
Detailed Reaction Pathway Elucidation
The formation of 2-Fluoro-2-(m-tolyl)propan-1-amine typically involves the fluorination of a suitable precursor, such as 2-(m-tolyl)propan-1-amine or a related derivative. The reaction pathway is often complex and can proceed through various intermediates and transition states.
Transition State Analysis and Energetic Profiles
While specific transition state analysis and energetic profiles for the direct fluorination of 2-(m-tolyl)propan-1-amine are not extensively documented in publicly available literature, we can infer the likely energetic landscape from studies on analogous benzylic C-H fluorination reactions. The key step in such a transformation is the cleavage of a C-H bond at the benzylic position and the formation of a C-F bond.
The subsequent step involves the reaction of the benzylic radical with a fluorine source. This can occur via a radical rebound mechanism within the coordination sphere of a metal catalyst or through reaction with an external fluorinating agent. The transition state for this step involves the approach of the fluorine atom to the radical center. The energetics of this process are highly dependent on the nature of the fluorine source and the catalyst.
Table 1: Illustrative Energetic Profile for a Generic Benzylic C-H Fluorination
| Step | Description | ΔG‡ (kcal/mol) (Illustrative) |
| 1 | Catalyst Activation | Variable |
| 2 | Hydrogen Atom Transfer (HAT) | 15 - 25 |
| 3 | Radical-Fluorine Recombination | 5 - 10 |
| 4 | Catalyst Regeneration | Variable |
Note: This table provides illustrative energy barriers based on general findings for benzylic C-H fluorinations and not specific experimental or computational data for this compound.
Intermediate Identification and Characterization
The identification and characterization of intermediates are paramount to elucidating the reaction mechanism. In the formation of this compound, several transient species are proposed.
A key intermediate is the 2-(m-tolyl)propan-1-yl radical . This species is formed after the abstraction of a hydrogen atom from the benzylic position of the precursor. Its existence can often be inferred from kinetic studies and trapping experiments.
Another potential intermediate is an iminium ion . If the starting material is an enamine or if an imine is formed in situ, protonation or Lewis acid activation can lead to the formation of a fluorine-iminium ion. The reversible formation of such an iminium ion can serve to pre-organize the transient intermediates that are central to secondary amine-catalyzed processes. acs.orgresearchgate.netnih.gov
Spectroscopic techniques such as NMR and EPR (Electron Paramagnetic Resonance) are powerful tools for the direct or indirect observation of these intermediates. For instance, the formation of iminium ions can be monitored by changes in the NMR chemical shifts of the protons adjacent to the nitrogen atom.
Role of Fluorine in Reaction Efficiency and Stereocontrol
The presence of a fluorine atom in the vicinity of the reacting center can have a profound impact on both the efficiency and the stereochemical outcome of the reaction.
Fluorine's high electronegativity can influence the electronic properties of the molecule, affecting the reactivity of nearby functional groups. For instance, the introduction of a fluorine atom can modulate the pKa of the amine group, which in turn can affect its nucleophilicity and the ease of iminium ion formation.
In terms of stereocontrol, the fluorine atom can exert significant influence through stereoelectronic effects, most notably the gauche effect . This effect describes the tendency of a molecule to adopt a gauche conformation when it is more stable than the anti conformation. wikipedia.org In the context of this compound formation, the gauche effect between the C-F bond and the C-N bond can lead to a preferred conformation of the intermediates, thereby directing the approach of the incoming fluorinating agent and influencing the stereochemistry of the final product.
Catalytic System Mechanisms (e.g., Ir(III), Co(III), Ru)
Various transition metal catalysts have been employed for C-H fluorination reactions, and their mechanisms can be applied to understand the formation of this compound.
Iridium (Ir)-based catalysts: Photoredox catalysis using iridium complexes is a powerful tool for C-H functionalization. In a typical photocatalytic cycle, the excited state of the Ir(III) catalyst can act as a potent oxidant or reductant. For benzylic C-H fluorination, the excited catalyst can initiate a radical chain reaction or directly engage in a hydrogen atom transfer process. nih.gov
Cobalt (Co)-based catalysts: Cobalt catalysts are attractive due to their lower cost and earth abundance. Cobalt(II) complexes have been shown to catalyze the enantioselective hydroboration of fluoroalkyl-substituted alkenes, which could be a synthetic route to precursors of this compound. nih.gov Cobalt-catalyzed allylic amination of allylic carbonates also provides a route to chiral allylic amines. acs.orgnih.gov For direct fluorination, a Co(II)/Co(III) catalytic cycle could be envisaged, where the Co(III) species acts as the active oxidant for the C-H bond cleavage.
Ruthenium (Ru)-based catalysts: Ruthenium catalysts have been utilized for the nucleophilic fluorination of aryl halides. rsc.org While this is a different transformation, it highlights the capability of ruthenium to mediate C-F bond formation. For the direct fluorination of a benzylic C-H bond, a Ru-catalyzed process could involve a high-valent Ru-fluoro intermediate. General procedures for ruthenium-catalyzed fluorination of alkenes have been developed, which could be adapted for the synthesis of fluorinated propanamine derivatives. rsc.org
Table 2: General Mechanistic Steps for Transition Metal-Catalyzed Benzylic C-H Fluorination
| Catalyst System | Key Mechanistic Steps |
| Iridium (Ir) | 1. Photoexcitation of Ir(III) catalyst. 2. Single Electron Transfer (SET) to or from the substrate or a radical precursor. 3. Hydrogen Atom Transfer (HAT) to generate a benzylic radical. 4. Fluorine atom transfer from a fluorinating agent. 5. Regeneration of the Ir(III) catalyst. |
| Cobalt (Co) | 1. Oxidation of Co(II) to a high-valent Co(III) or Co(IV) species. 2. Hydrogen Atom Transfer (HAT) from the benzylic C-H bond to the high-valent Co species, forming a benzylic radical and a reduced Co species. 3. Fluorine atom transfer from a fluorinating agent or a Co-F intermediate. 4. Re-oxidation of the Co catalyst. |
| Ruthenium (Ru) | 1. Oxidative addition of a C-H bond to a low-valent Ru center (less common for sp3 C-H). 2. More likely, a radical mechanism involving a high-valent Ru-oxo or Ru-fluoro species that initiates HAT. 3. Fluorine transfer to the resulting benzylic radical. 4. Catalyst regeneration. |
Stereoelectronic Effects and Conformational Analysis (e.g., Fluorine-Iminium Ion Gauche Effect)
Stereoelectronic effects play a pivotal role in determining the three-dimensional structure of molecules and, consequently, their reactivity. In the context of this compound, the fluorine-iminium ion gauche effect is a key concept for understanding stereocontrol.
When the amine functionality is converted to an iminium ion, a significant conformational bias is introduced due to the electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom. nih.govresearchgate.netnih.govpsu.edu This interaction stabilizes a gauche conformation where the C-F and C-N bonds are in a synclinal arrangement. This conformational locking can effectively shield one face of the molecule, leading to a highly stereoselective attack of a nucleophile or an electrophile.
The gauche effect is not solely based on electrostatic interactions but also involves hyperconjugation, where there is a stabilizing interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital. wikipedia.org
Table 3: Key Stereoelectronic Interactions
| Effect | Description | Consequence for this compound Formation |
| Gauche Effect | The tendency of a molecule to adopt a gauche conformation due to stabilizing electronic interactions. | Influences the ground state and transition state geometries, impacting stereoselectivity. |
| Fluorine-Iminium Ion Gauche Effect | Enhanced gauche preference upon formation of an iminium ion due to strong electrostatic attraction between the positively charged nitrogen and the electronegative fluorine. | Provides a powerful tool for pre-organizing intermediates, leading to high levels of stereocontrol in fluorination reactions. acs.orgresearchgate.netnih.gov |
| Hyperconjugation | Stabilizing interaction between a filled bonding orbital and an adjacent empty or partially filled antibonding orbital. | Contributes to the stability of the gauche conformation. |
Theoretical and Computational Chemistry of 2 Fluoro 2 M Tolyl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Structural Optimization and Reaction Modeling
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of many-body systems. DFT calculations for 2-Fluoro-2-(m-tolyl)propan-1-amine would involve the determination of the molecule's ground-state electronic energy and electron density, from which a wide range of properties can be derived. The process typically begins with structural optimization, where the geometry of the molecule is adjusted to find the lowest energy conformation. For a molecule like this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to achieve a stable three-dimensional structure.
The choice of the functional and basis set is a critical aspect of DFT calculations. Functionals such as B3LYP or PBE are commonly used, in conjunction with basis sets like 6-31G* or cc-pVTZ, to provide a balance between computational cost and accuracy. inderscienceonline.comresearcher.life These calculations would not only provide the optimized structure but also enable the modeling of reaction pathways and transition states, offering a theoretical framework for understanding its synthesis and reactivity. inderscienceonline.com
Computational chemistry provides a valuable tool for predicting the energetic landscapes of potential synthesis pathways for this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the most thermodynamically and kinetically favorable routes for its synthesis.
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1 | Starting Material A + Reagent B | TS1 | Intermediate C | Calculated Value | Calculated Value |
| Step 2 | Intermediate C + Reagent D | TS2 | Final Product | Calculated Value | Calculated Value |
This table is illustrative and does not represent actual calculated data for this compound.
The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. Computational methods can systematically explore the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them.
A systematic conformational search would involve rotating the key dihedral angles, such as those around the C-C and C-N bonds of the propan-1-amine chain and the bond connecting the phenyl ring to the propane (B168953) backbone. For each conformation, a geometry optimization and energy calculation would be performed. The results would reveal the most stable conformer(s) and their relative populations at a given temperature, which can be determined using Boltzmann statistics. Understanding the conformational preferences is essential as it can influence the molecule's biological activity and physical properties. nih.govresearchgate.net Studies on similar molecules, like fluorinated piperidines, have shown that computational analysis can successfully predict conformational preferences. nih.gov
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. An analysis of the electronic structure helps in understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful technique that would be employed to understand the bonding and electronic delocalization within the molecule. NBO analysis can provide insights into hyperconjugative interactions and the nature of the lone pairs on the nitrogen and fluorine atoms.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry is widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. researcher.life These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared with experimental spectra, can help in the complete assignment of the NMR signals and confirm the proposed structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. researcher.life By analyzing the vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending motions of different functional groups within the molecule, such as the N-H, C-F, and aromatic C-H bonds.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. researcher.life The calculated wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide insights into the electronic structure and chromophores present in the molecule.
The table below illustrates the kind of spectroscopic data that would be generated from these computational predictions.
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| ¹H NMR | Chemical Shift (ppm) for a specific proton | e.g., 7.25 |
| ¹³C NMR | Chemical Shift (ppm) for a specific carbon | e.g., 138.4 |
| ¹⁹F NMR | Chemical Shift (ppm) for the fluorine atom | e.g., -150.2 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for N-H stretch | e.g., 3350 |
| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (nm) | e.g., 265 |
This table is illustrative and does not represent actual calculated data for this compound.
Structure Activity Relationship Sar Research on 2 Fluoro 2 M Tolyl Propan 1 Amine Analogues
Influence of Fluorine Substitution on Molecular Interactions and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and selectivity. acs.orgmdpi.com In the context of 2-Fluoro-2-(m-tolyl)propan-1-amine analogues, the fluorine atom, positioned at the α-carbon of the phenethylamine (B48288) scaffold, exerts a profound influence on molecular interactions.
Fluorine's high electronegativity creates a strong C-F bond and can alter the acidity of nearby functional groups, such as the primary amine in the scaffold. nih.govmdpi.com This modification can influence the compound's ionization state at physiological pH, which is a critical factor for its interaction with biological targets. The primary amine of monoamine transporter substrates is typically protonated, allowing it to form a key salt bridge with a negatively charged aspartate residue in the transporter's binding site. frontiersin.org Altering the pKa of this amine group via fluorination can modulate the strength of this crucial interaction.
Furthermore, fluorine substitution can impact selectivity between different monoamine transporters, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov For example, studies on fluorinated phenethylamine derivatives have shown that fluorine can be responsible for enhanced SERT affinity and SERT/DAT selectivity. nih.gov The trifluoromethyl group (-CF3), a common fluorine-containing substituent, has been specifically implicated in conferring high SERT affinity and selectivity, potentially through interactions with specific amino acid residues like threonine in the SERT binding pocket. nih.gov While the single fluorine atom in this compound has a less dramatic electronic effect than a -CF3 group, it still contributes to a unique electronic and steric profile that can be exploited to fine-tune transporter selectivity. nih.gov The strategic placement of fluorine can also improve pharmacokinetic properties, such as by blocking sites of metabolism or improving membrane permeability. mdpi.com
Research on fluorinated diphenyloxide derivatives as SERT ligands further underscores the utility of fluorine in achieving high affinity and selectivity for specific monoamine transporters. nih.gov Computational studies, including 3D-QSAR models, have been employed to rationalize the selectivity of various inhibitors and highlight the structural differences in transporter protein arrangements that are responsible for their varied activities. nih.gov
Stereochemical Effects on Ligand Affinity and Biological Recognition
The presence of a chiral center at the α-carbon, which bears the fluorine atom, the methyl group, and the aminomethyl group, means that this compound exists as a pair of enantiomers, (R) and (S). Stereochemistry is a critical determinant of biological activity for many phenethylamine analogues, as biological macromolecules like receptors and transporters are chiral environments. nih.gov
For amphetamine-type compounds, the (S)-enantiomer is typically the more active form at both SERT and DAT. nih.gov However, the influence of chirality can be complex and target-dependent. In studies of phenylethanolamine N-methyltransferase (PNMT), the enzyme exhibits a clear preference for specific stereoisomers. For phenylethanolamine substrates, the (1R) configuration is preferred, while for phenylethylamine inhibitors, the (2S) configuration leads to better inhibition. nih.gov This demonstrates that even within a related class of compounds, the optimal stereochemistry can differ depending on the specific biological target.
Docking studies and experimental assays on conformationally restricted phenethylamine analogues have confirmed the importance of a specific three-dimensional arrangement for potent receptor binding. nih.gov For one series of 5-HT2A receptor agonists, the (R)-enantiomer of a benzocyclobutene analogue was predicted and subsequently confirmed to be the most potent stereoisomer. nih.gov This highlights that the precise spatial orientation of the amine group and the aromatic ring is essential for optimal interaction with the binding pocket. Therefore, the biological activity of this compound is expected to be stereochemically dependent, with one enantiomer likely displaying significantly higher affinity and/or efficacy at its target(s) than the other.
| Compound Class | Target | Active Stereoisomer | Observation |
| Amphetamines | SERT/DAT | (S) | The (S)-enantiomer is generally the most active at both transporters. nih.gov |
| Phenylethanolamines | PNMT | (1R) | The enzyme prefers the (1R) isomers as substrates. nih.gov |
| Phenylethylamines | PNMT | (2S) | Isomers with the (2S) configuration are better inhibitors. nih.gov |
| 2-Amino-1-tetralols | PNMT | (1R,2S) | The combination of (1R) and (2S) configurations is required for a good substrate. nih.gov |
| Benzocyclobutene Analogues | 5-HT2A Receptor | (R) | The (R)-enantiomer proved to be equipotent to LSD in drug discrimination models. nih.gov |
Impact of Aromatic Ring Substituents on Molecular Activity Profiles
The nature and position of substituents on the aromatic ring are fundamental determinants of the molecular activity profile for phenethylamine analogues. mdpi.com The parent compound, this compound, features a methyl group at the meta-position of the phenyl ring. The effects of this and other substituents can be understood through their combined inductive and resonance effects, which alter the electron density of the aromatic ring, and their steric effects, which influence the molecule's conformation and fit within a binding pocket. libretexts.org
Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org An alkyl group like methyl is weakly activating, donating electron density to the ring. In contrast, a halogen like fluorine or a trifluoromethyl group is deactivating. These electronic properties can significantly impact binding. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic substituents were shown to influence lipophilicity and, by extension, receptor interaction, with complex effects arising from intramolecular hydrogen bonding and steric hindrance. nih.gov
The position of the substituent is also crucial. Studies on monoamine transporter inhibitors show that even a small change in substituent position can result in a significant difference in activity at one transporter while having little effect on another. nih.gov For example, comparing 2-F, 3-F (meta), and 4-F (para) substitutions on ligand scaffolds reveals differential effects on affinity for DAT, NET, and SERT. nih.gov Similarly, structure-activity relationship studies on antiplasmodial 2-phenoxybenzamides showed that moving a substituent from the meta- to the para-position could dramatically increase activity and selectivity. mdpi.com Research into ketamine esters also demonstrates that various aromatic ring substitutions, including tolyl and trifluoromethyl groups, produce a wide range of anaesthetic and analgesic properties. mdpi.com This highlights the sensitivity of the biological target to the precise electronic and steric profile of the aromatic portion of the ligand.
| Compound Series | Substituent Effect | Observation |
| Monoamine Transporter Inhibitors | 4-F and 2-F substitutions | Investigated to enlarge the set of selective serotonin transporter inhibitors. nih.gov |
| Substituted Benzamides | 6-hydroxy vs. 6-methoxy group | A 6-hydroxy group increased lipophilicity, while a 6-methoxy group decreased it, due to effects on intramolecular hydrogen bonding. nih.gov |
| 2-Phenoxybenzamides | 4-fluoro substitution | Replacement of a 4-fluorophenoxy group with a phenoxy group distinctly decreased antiplasmodial activity. mdpi.com |
| 2-Phenoxybenzamides | meta vs. para substitution | The para-substituted analogue showed the highest activity and selectivity of all tested compounds. mdpi.com |
| Ketamine Esters | m-tolyl substitution | Analogues with m-tolyl substitutions were synthesized and evaluated for anaesthetic properties. mdpi.com |
Structural Features of Fluoroalkylated Amine Scaffolds and their Chemical Roles
The fluoroalkylated amine represents a valuable structural scaffold in medicinal chemistry. lifechemicals.comacs.org A scaffold is the core structure of a molecule or a series of analogues, and its properties are modulated by the attachment of different functional groups. nih.gov The defining features of the fluoroalkylated amine scaffold are the primary amine, which serves as a key interaction point with many biological targets, and the adjacent fluorine atom, which fine-tunes the scaffold's chemical properties. nih.gov
The introduction of fluorine next to an amine group significantly lowers the amine's pKa, making it less basic. mdpi.com This can be advantageous in drug design, as it can reduce off-target effects associated with high basicity and can modulate the strength of ionic interactions at the target site. The C-F bond is also highly stable and can block metabolic attack at that position, potentially increasing the half-life of a drug. acs.org
Furthermore, the fluorine atom can influence the preferred conformation of the molecule. mdpi.com For example, in fluorinated proline derivatives, the fluorine atom's inductive effect can influence the peptide backbone's geometry. mdpi.com In the more flexible scaffold of this compound, the fluorine atom's steric and electronic properties can create a conformational preference in the side chain, which can be critical for achieving the correct orientation for binding to a transporter or receptor. nih.gov The strategic use of such scaffolds allows medicinal chemists to systematically explore the chemical space around a pharmacophore to optimize potency, selectivity, and pharmacokinetic profiles. lifechemicals.com
Derivatization Strategies for 2 Fluoro 2 M Tolyl Propan 1 Amine in Analytical Contexts
Development of Reagents for Enhanced Detection and Separation
The primary amino group of 2-Fluoro-2-(m-tolyl)propan-1-amine is a key target for derivatization. A variety of reagents have been developed to react with primary and secondary amines, thereby improving their analytical characteristics. These reagents are designed to introduce chromophoric or fluorophoric moieties, increasing sensitivity for UV-Vis or fluorescence detection, or to enhance volatility for gas chromatography (GC).
Common classes of derivatization reagents for amines include:
Acyl chlorides: Reagents like m-toluoyl chloride and p-nitrobenzoyl chloride react with primary amines to form amides. greyhoundchrom.com
Arylsulphonyl chlorides: p-Toluenesulphonyl chloride (TsCl) and dimethylaminoazobenzenesulphonyl chloride (DABSCl) are used to form stable sulfonamides. greyhoundchrom.com
Isocyanates and Isothiocyanates: Phenyl isocyanate (PIC) and phenyl isothiocyanate (PITC) react with primary amines to yield urea (B33335) and thiourea (B124793) derivatives, respectively. greyhoundchrom.com
Fluorogenic Reagents: Reagents such as o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to produce highly fluorescent isoindole derivatives. thermofisher.com ATTO-TAG reagents, like ATTO-TAG CBQCA, are another class of fluorogenic reagents that provide ultrasensitive detection of primary amines. thermofisher.com
Halogenated Reagents: Perfluoroacylimidazoles (e.g., trifluoroacetylimidazole) and other halogenated compounds can be used to introduce fluorine atoms, which enhances detectability by electron capture detection (ECD) in GC. psu.edu
The choice of reagent depends on the analytical method to be employed and the specific requirements for sensitivity and selectivity. For instance, fluorogenic reagents are ideal for high-sensitivity fluorescence detection in high-performance liquid chromatography (HPLC), while halogenated reagents are suited for GC-ECD analysis. thermofisher.compsu.edu
Formation of Stable Derivatives for Chromatographic and Spectroscopic Analysis
The derivatization of this compound aims to create stable products that can withstand the conditions of chromatographic separation and subsequent spectroscopic detection. The stability of the resulting derivative is crucial for obtaining reproducible and accurate quantitative results.
For example, the reaction of primary amines with sulfonyl chlorides like dansyl chloride yields very stable sulfonamide derivatives that are well-suited for chromatographic analysis. thermofisher.com Similarly, acylation with reagents such as m-toluoyl chloride forms stable amides. greyhoundchrom.com
In the context of enantiomeric analysis, derivatization with chiral reagents can be employed. For instance, three-component self-assembly reactions involving an amine, a chiral analyte, and 2-formylphenyl boronic acid (2-FPBA) can produce stable iminoboronate ester (IBE) complexes. bath.ac.uk This approach allows for the determination of enantiomeric excess using nuclear magnetic resonance (NMR) spectroscopy. bath.ac.uk
The stability of derivatives is also a key consideration in sample handling and storage. For example, studies on derivatized vitamin D metabolites have shown that the stability of the derivatives can vary depending on storage conditions, with some being stable for 24 hours at -20°C and others for a week at -80°C. nih.gov
Spectroscopic Characterization of Derivatized Products (e.g., NMR, Mass Spectrometry)
Following derivatization, spectroscopic techniques are essential for the characterization and quantification of the resulting products.
Mass Spectrometry (MS) is a powerful tool for analyzing derivatized amines. Derivatization can improve ionization efficiency and lead to more specific fragmentation patterns in MS/MS analysis. nih.gov This shift to higher m/z values can also reduce isobaric interference. nih.gov For instance, derivatization with 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) is a method used for the targeted LC-MS analysis of amines. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical technique, particularly for structural elucidation and for determining enantiomeric purity. Both ¹H and ¹⁹F NMR can be utilized. bath.ac.uk The use of a fluorinated derivatizing agent allows for the determination of enantiomeric excess by ¹⁹F NMR spectroscopy. bath.ac.uk In some cases, the aggregation of diastereomeric complexes in solution can lead to concentration- and enantiopurity-dependent chemical shifts in the ¹H NMR spectra, a phenomenon that can be used for analysis. bath.ac.uk Metabolite profiling using ¹H NMR often involves dissolving samples in a deuterated buffer, and data processing includes steps like apodization and baseline correction. scispace.com
The combination of chromatographic separation with spectroscopic detection (e.g., LC-MS, GC-MS) provides a robust platform for the comprehensive analysis of derivatized this compound.
Advanced Analytical Method Development for 2 Fluoro 2 M Tolyl Propan 1 Amine
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Fluoro-2-(m-tolyl)propan-1-amine. Its versatility allows for both achiral and chiral separations, making it indispensable in pharmaceutical analysis.
A typical reversed-phase HPLC method for the analysis of aromatic amines would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of additives such as trifluoroacetic acid (TFA) can improve peak shape and resolution by acting as an ion-pairing agent for the amine functionality. chromatographyonline.com
For the analysis of this compound, a gradient elution would likely be employed to ensure adequate separation from any potential impurities. Detection is typically achieved using a UV detector, with the wavelength set to a maximum absorbance of the tolyl group.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. registech.comchromatographyonline.com
For primary amines like this compound, polysaccharide-based chiral stationary phases (CSPs) are often the first choice. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. mdpi.com
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). The addition of small amounts of acidic or basic modifiers, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can significantly influence the retention and resolution of the enantiomers by interacting with the analyte and the stationary phase. chromatographyonline.com
A screening approach is often employed to find the optimal chiral separation conditions, where different CSPs and mobile phase compositions are tested.
| Parameter | Suggested Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Capillary Electrophoresis (CZE) Techniques
Capillary Zone Electrophoresis (CZE) offers a high-efficiency alternative to HPLC for the analysis of charged species like protonated amines. nih.gov The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of aromatic amines, the pH of the background electrolyte (BGE) is a critical parameter. nih.gov At a low pH, the amine group of this compound will be protonated, allowing it to migrate in the electric field. A buffer system such as phosphate or citrate (B86180) at a pH of around 2.5 to 4.5 would be a suitable starting point. nih.gov The use of organic modifiers like methanol or acetonitrile in the BGE can also be explored to optimize the separation of positional isomers. itu.edu.tr
Chiral separations can also be achieved in CZE by adding a chiral selector to the BGE. Cyclodextrins are commonly used chiral selectors for the enantiomeric separation of amphetamine and its analogs, and would be a good choice for this compound. ojp.gov
| Parameter | Suggested Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Mass Spectrometry (MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection and quantification of trace levels of this compound and its potential impurities or metabolites, the sensitivity and selectivity of mass spectrometry are invaluable. Coupling UHPLC with tandem mass spectrometry (MS/MS) provides a powerful tool for trace analysis. nih.gov
UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. For the analysis of fluorinated psychoactive substances, a reversed-phase UHPLC method is typically employed. nih.gov
In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode would be suitable for the protonated amine. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring specific product ions after collision-induced dissociation.
Hypothetical MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 168.1 | 151.1 | 15 |
| 168.1 | 109.1 | 20 |
Method Validation and Performance Criteria
A comprehensive validation of any analytical method is required to ensure its reliability for its intended purpose. registech.comchromatographyonline.com The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Typical Acceptance Criteria for Method Validation:
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10% |
| Robustness | No significant impact on results |
Future Research Directions and Applications in Chemical Science
Development of Novel and Sustainable Fluorination Methodologies
The synthesis of 2-Fluoro-2-(m-tolyl)propan-1-amine and its analogs presents an opportunity to advance fluorination chemistry, with a particular emphasis on sustainability and efficiency. Traditional fluorination methods often rely on harsh reagents and conditions. Future research will likely focus on the development of milder and more environmentally benign approaches.
Recent advancements in the fluorination of benzylic C(sp³)–H bonds offer promising avenues. d-nb.infobeilstein-journals.org These methods circumvent the need for pre-functionalized substrates, representing a more atom-economical approach. d-nb.info For a substrate like 2-(m-tolyl)propan-1-amine, direct C-H fluorination would be a highly desirable synthetic route. Strategies involving photochemical, acs.org radical, d-nb.info and metal-catalyzed transformations are at the forefront of this research. d-nb.infobeilstein-journals.org For instance, the use of Selectfluor™ as a fluorine source in conjunction with a photo-organocatalyst like xanthone (B1684191) has proven effective for benzylic fluorinations in continuous-flow reactors, offering excellent yields and functional group tolerance. acs.org Another innovative approach involves the use of pulsed electrolysis for the nucleophilic fluorination of benzylic C(sp³)–H bonds, a technique that could be optimized for primary benzylic amines. rsc.org
Furthermore, the development of sustainable methods using safer fluorinating agents is a key objective. Potassium fluoride (B91410) (KF) is an attractive option due to its low cost and safety profile, though its poor solubility has been a challenge. acs.org The use of hydrogen bonding phase-transfer catalysis has emerged as a viable strategy to overcome this limitation, enabling the enantioselective synthesis of β-fluoroamines. acs.org Adapting such a system for the synthesis of this compound from a suitable precursor, such as a corresponding aziridine (B145994), could be a fruitful area of investigation. Lewis base catalyzed hydrofluorination of aziridines using a latent HF source like benzoyl fluoride and an alcohol is another mild and practical method for producing β-fluoroamines with high yields and selectivity. organic-chemistry.orgucla.edu
The following table summarizes promising sustainable fluorination methodologies applicable to the synthesis of this compound and its derivatives.
| Methodology | Key Features | Potential Precursor for this compound | Reference |
| Photochemical C-H Fluorination | Uses light and a photo-organocatalyst; mild conditions; suitable for continuous flow. | 2-(m-tolyl)propan-1-amine | acs.org |
| Pulsed Electrolysis C-H Fluorination | Generates unstable primary benzylic cations for fluorination; avoids over-oxidation. | 2-(m-tolyl)propan-1-amine | rsc.org |
| Hydrogen Bonding Phase-Transfer Catalysis | Utilizes KF as a safe fluoride source; enables enantioselective synthesis. | Corresponding aziridine of 2-(m-tolyl)propan-1-amine | acs.org |
| Lewis Base Catalyzed Hydrofluorination | Employs a latent HF source; mild reaction conditions; high yields and selectivity. | Corresponding aziridine of 2-(m-tolyl)propan-1-amine | organic-chemistry.orgucla.edu |
Exploration of New Catalytic Systems for Stereoselective Synthesis
The presence of a stereocenter at the fluorine-bearing carbon in this compound highlights the importance of developing stereoselective synthetic methods. The demand for enantiomerically pure fluorinated compounds is high, as different stereoisomers can exhibit vastly different biological activities. Future research will undoubtedly focus on the discovery and optimization of catalytic systems capable of controlling the stereochemistry of the fluorination step.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluoroamines. For instance, chiral Brønsted acid catalysts have been successfully employed in the addition of α-fluoro nitroalkanes to imines, providing access to β-fluoroamines with high diastereoselectivity and enantioselectivity. nih.gov This strategy could be adapted to produce chiral derivatives of this compound.
Transition metal catalysis also offers a plethora of opportunities. Palladium-catalyzed C-H fluorination has been reported for benzylic systems, and the development of chiral ligands for such systems could enable enantioselective transformations. d-nb.infobeilstein-journals.org Similarly, copper- and iron-catalyzed radical C-H fluorinations present avenues for the development of stereoselective variants. d-nb.infobeilstein-journals.org The design of chiral ligands that can effectively control the stereochemical outcome of these radical reactions is a significant but worthwhile challenge.
A particularly elegant approach is the catalytic asymmetric hydrofluorination of aziridines. organic-chemistry.orgucla.edu The development of new chiral Lewis base catalysts could lead to highly enantioselective ring-opening reactions, providing a direct route to enantioenriched this compound from a prochiral aziridine precursor.
The table below outlines potential catalytic systems for the stereoselective synthesis of this compound.
| Catalytic System | Approach | Key Advantages | Reference |
| Chiral Brønsted Acid Catalysis | Asymmetric addition of a fluorinated pronucleophile to an imine. | High diastereo- and enantioselectivity. | nih.gov |
| Chiral Transition Metal Catalysis (e.g., Pd, Cu, Fe) | Enantioselective C-H fluorination using a chiral ligand. | Direct functionalization of C-H bonds. | d-nb.infobeilstein-journals.org |
| Chiral Lewis Base Catalysis | Asymmetric hydrofluorination of a prochiral aziridine. | Direct access to enantioenriched β-fluoroamines. | organic-chemistry.orgucla.edu |
| Hydrogen Bonding Phase-Transfer Catalysis | Enantioselective fluorination using a chiral bis-urea catalyst and KF. | Use of a safe and inexpensive fluoride source. | acs.org |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity, designing novel catalysts, and elucidating reaction mechanisms. For a molecule like this compound, computational modeling can provide valuable insights that can guide future experimental work.
Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of this compound and its interactions with biological targets or catalysts. For example, a combined experimental and computational study on ortho-fluorinated 2-phenylethylamine revealed the impact of fluorine on conformational flexibility and noncovalent interactions. nih.gov Similar studies on this compound could elucidate the role of the fluorine atom and the tolyl group in dictating its three-dimensional structure and intermolecular interactions.
In the context of catalyst development, computational modeling can be used to design and screen new catalysts for the stereoselective synthesis of this compound. By modeling the transition states of catalytic cycles, researchers can predict which catalyst architectures are most likely to afford high enantioselectivity. This predictive power can significantly accelerate the discovery of new and improved catalytic systems, reducing the need for extensive experimental screening. acs.org
Furthermore, machine learning techniques are emerging as a powerful approach in computational chemistry. organic-chemistry.org By training models on existing experimental data, it may become possible to predict the optimal reaction conditions or the most effective catalyst for the synthesis of this compound and other fluorinated compounds. The integration of high-throughput experimentation with computational modeling and machine learning promises to revolutionize the field of chemical synthesis.
| Computational Approach | Application for this compound | Potential Impact | Reference |
| Density Functional Theory (DFT) | Elucidating conformational preferences and noncovalent interactions. | Understanding structure-property relationships. | nih.gov |
| Transition State Modeling | Designing and screening catalysts for stereoselective synthesis. | Accelerating catalyst discovery. | acs.org |
| Machine Learning | Predicting optimal reaction conditions and catalyst performance. | Enabling high-throughput discovery and optimization. | organic-chemistry.org |
Applications in Chemical Probe Development for Mechanistic Studies (non-clinical focus)
Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions. The unique properties of fluorine, such as its high electronegativity and its utility as a ¹⁹F NMR reporter, make fluorinated molecules like this compound attractive candidates for the development of chemical probes.
Given its structural similarity to known bioactive amines, this compound could be explored as a probe to investigate the mechanism of action of certain enzymes or receptors. The fluorine atom can serve as a sensitive reporter group for ¹⁹F NMR spectroscopy, allowing for the study of binding events and conformational changes in a biological macromolecule upon ligand binding. This non-invasive technique can provide valuable information about the local environment of the fluorine atom within a binding pocket.
Furthermore, the introduction of a fluorine atom can subtly alter the electronic properties and metabolic stability of a molecule. By comparing the activity of this compound with its non-fluorinated counterpart, researchers can gain insights into the role of specific metabolic pathways or the importance of electronic interactions in a particular biological process. This type of structure-activity relationship study is fundamental to chemical biology and medicinal chemistry.
While the focus here is non-clinical, the development of such probes can lay the groundwork for understanding fundamental biological processes that may later be relevant to drug discovery. For example, understanding how a class of amines interacts with a particular enzyme could inform the design of future inhibitors. The inherent chemical nature of processes like quorum sensing in bacteria makes them amenable to study with small molecule tools, and fluorinated compounds could play a role in developing probes for such systems. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-2-(m-tolyl)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-fluoro-2-(m-tolyl)propanal using ammonia or a primary amine under hydrogenation conditions (e.g., H₂/Pd-C). Stereochemical control may require chiral catalysts, as demonstrated in the synthesis of structurally similar amines like (R)-2-(6-methoxynaphthalen-2-yl)propan-1-amine . Key parameters include temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10% w/w). Impurities often arise from incomplete reduction of intermediates; purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- GC-MS : Retention time (RT) and fragmentation patterns (e.g., m/z 166 [M⁺-NH₂]) confirm molecular weight and functional groups. Compare with reference libraries for structural validation .
- FTIR : Key peaks include N-H stretches (~3300 cm⁻¹), C-F vibrations (~1100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- NMR : ¹H NMR shows splitting patterns for the m-tolyl group (meta-substitution: 1H singlet at ~6.8 ppm) and fluorine coupling effects on adjacent protons (J = 48–52 Hz) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens should focus on receptor binding assays (e.g., GPCRs or neurotransmitter transporters) due to structural similarities to psychoactive amines like 2-methoxymethamphetamine . Use radioligand displacement (e.g., [³H]serotonin uptake inhibition) or calcium flux assays. For cytotoxicity, employ MTT or LDH assays in neuronal cell lines (e.g., SH-SY5Y) at concentrations ranging from 1 nM to 100 μM .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its pharmacological profile?
- Methodological Answer : Enantiomers often exhibit divergent biological activities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). Test separated enantiomers in receptor-binding assays and molecular docking simulations to correlate stereochemistry with target affinity. For example, (R)-enantiomers of adamantyl amines show enhanced membrane permeability compared to (S)-forms .
Q. How can computational modeling predict the metabolic pathways and toxicity of this compound?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predictions:
- Phase I : Oxidative defluorination or hydroxylation at the benzylic position.
- Phase II : Glucuronidation of the amine group.
Validate predictions with in vitro hepatocyte models (e.g., human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite profiling .
Q. What strategiesies resolve contradictions in reported biological data for fluorinated amines like this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, serum proteins). Standardize protocols:
- Use identical cell lines and passage numbers.
- Control for fluoride ion release (e.g., measure F⁻ concentration via ion-selective electrode).
- Perform dose-response curves with IC₅₀/EC₅₀ calculations to compare potency across studies .
Comparative and Mechanistic Questions
Q. How does this compound compare to its non-fluorinated analog in terms of chemical stability and receptor binding?
- Methodological Answer : Fluorination typically enhances metabolic stability and lipophilicity (logP increases by ~0.5–1.0). Compare degradation rates under accelerated conditions (40°C/75% RH) via HPLC. Receptor affinity differences can be assessed via radioligand displacement assays; fluorine’s electronegativity may alter hydrogen bonding with targets like κ-opioid receptors .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key issues include:
- Purification : Transition from column chromatography to fractional distillation or crystallization.
- Stereochemical Integrity : Optimize chiral catalyst recycling (e.g., immobilized Ru-BINAP complexes).
- Safety : Mitigate risks of amine degradation (e.g., nitrosamine formation) by avoiding nitroso reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
